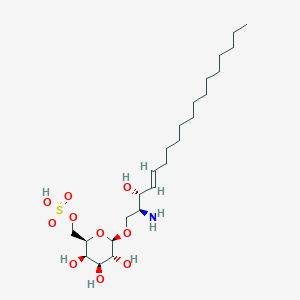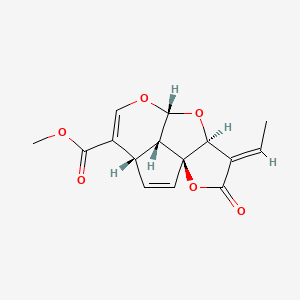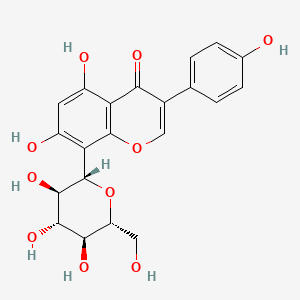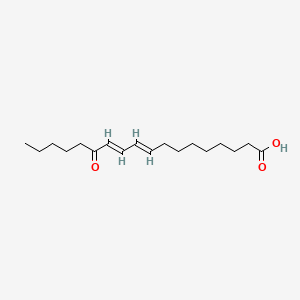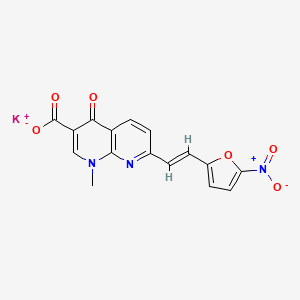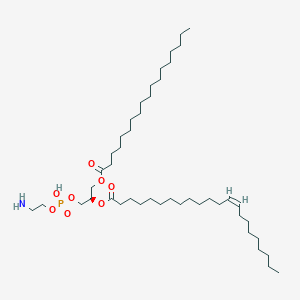
1-octadecanoyl-2-(13Z-docosenoyl)-sn-glycero-3-phosphoethanolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PE(18:0/22:1(13Z)), also known as PE(40:1) or GPEtn(18:0/22:1), belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(18:0/22:1(13Z)) is considered to be a glycerophosphoethanolamine lipid molecule. PE(18:0/22:1(13Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(18:0/22:1(13Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(18:0/22:1(13Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(18:0/22:1(13Z)) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(18:0/22:1(13Z)) can be biosynthesized from CDP-ethanolamine and DG(18:0/22:1(13Z)/0:0); which is catalyzed by the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(18:0/22:1(13Z)) can be biosynthesized from PS(18:0/22:1(13Z)); which is catalyzed by the enzyme phosphatidylserine decarboxylase. Furthermore, PE(18:0/22:1(13Z)) can be biosynthesized from PS(18:0/22:1(13Z)) through the action of the enzyme phosphatidylserine decarboxylase. Finally, Cytidine monophosphate and PE(18:0/22:1(13Z)) can be biosynthesized from CDP-ethanolamine and DG(18:0/22:1(13Z)/0:0) through its interaction with the enzyme choline/ethanolaminephosphotransferase. In humans, PE(18:0/22:1(13Z)) is involved in phosphatidylcholine biosynthesis PC(18:0/22:1(13Z)) pathway and phosphatidylethanolamine biosynthesis pe(18:0/22:1(13Z)) pathway.
PE(18:0/22:1(13Z)) is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine.
Wissenschaftliche Forschungsanwendungen
1. Model Membrane Studies
1-Octadecanoyl-2-decanoyl-sn-glycero-3-phosphoethanolamine, a variant of the target compound, has been used in model membrane studies. Lin et al. (1995) explored its interaction with dimyristoyl phosphatidylethanolamine, revealing miscibility in lipid bilayers and phase behavior at different pH levels, highlighting its utility in studying membrane dynamics and interactions (Lin, Li, Brumbaugh, & Huang, 1995).
2. Lipid Structural Analysis
Unusual molecular species of phospholipids, including 1-octadecanoyl-2-(13Z-docosenoyl)-sn-glycero-3-phosphoethanolamine, have been isolated and analyzed using high-performance liquid chromatography and mass spectrometry. This research, by Dasgupta et al. (1987), contributes to our understanding of the structural diversity of phospholipids in various biological materials, including marine sponges (Dasgupta, Ayanoglu, Tomer, & Djerassi, 1987).
3. Polymerizable Phosphoethanolamine Synthesis
The synthesis of polymerizable bis-substituted phosphoethanolamines like 1-octadecanoyl-2-(13Z-docosenoyl)-sn-glycero-3-phosphoethanolamine has been explored for potential applications in creating novel polymers. Srisiri, Lee, and O'Brien (1995) reported on this area, contributing to the field of synthetic organic chemistry and materials science (Srisiri, Lee, & O'Brien, 1995).
4. Characterization in Biological Systems
Characterizing the molecular species of phosphatidylethanolamine, including variants similar to the target compound, in biological systems like the kidney of freshwater snails has been a topic of research. Chen, Carvey, and Li (1999) contributed to this field by using chromatography and mass spectrometry, enhancing our understanding of lipid composition in specific organisms (Chen, Carvey, & Li, 1999).
Eigenschaften
Produktname |
1-octadecanoyl-2-(13Z-docosenoyl)-sn-glycero-3-phosphoethanolamine |
|---|---|
Molekularformel |
C45H88NO8P |
Molekulargewicht |
802.2 g/mol |
IUPAC-Name |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (Z)-docos-13-enoate |
InChI |
InChI=1S/C45H88NO8P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-45(48)54-43(42-53-55(49,50)52-40-39-46)41-51-44(47)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h17,19,43H,3-16,18,20-42,46H2,1-2H3,(H,49,50)/b19-17-/t43-/m1/s1 |
InChI-Schlüssel |
KVCSFWAPYZJNRB-RPBJOJELSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCC=CCCCCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



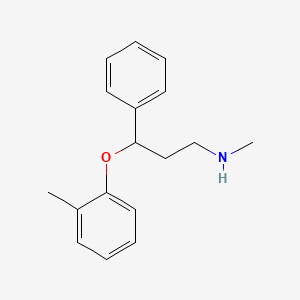
![(3R,3'R,4'S,6'R,8'S,8'aS)-8'-[1-azocanyl(oxo)methyl]-5-[2-(1-cyclohexenyl)ethynyl]-6'-[4-(2-hydroxyethoxy)phenyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1242693.png)
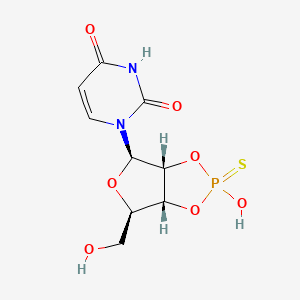
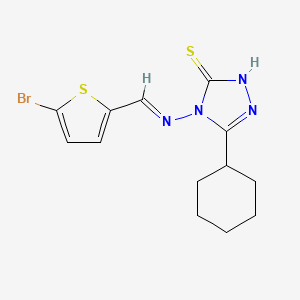

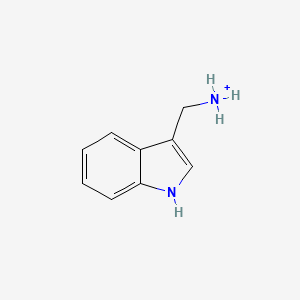
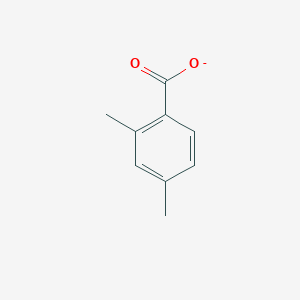
![5-benzoyl-6-methyl-4-[4-(4-morpholinyl)phenyl]-3,4-dihydro-1H-pyrimidin-2-one](/img/structure/B1242702.png)
